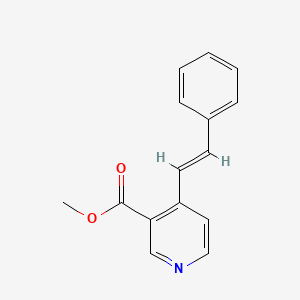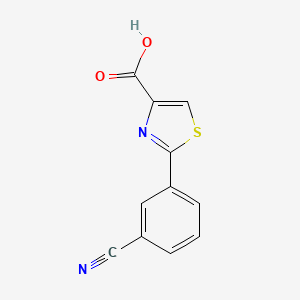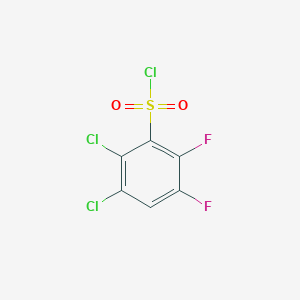
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6HCl3F2O2S. It is characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction Reactions:
Major Products Formed:
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride has several applications in scientific research:
Biology and Medicine:
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
2,5-Difluorobenzenesulfonyl chloride: Similar structure but with fluorine atoms at different positions on the benzene ring.
2,6-Difluorobenzenesulfonyl chloride: Another similar compound with fluorine atoms at different positions.
3,5-Difluorobenzenesulfonyl chloride: Differently substituted benzene ring with similar reactivity.
Uniqueness: 2,3-Dichloro-5,6-difluorobenzenesulfonyl chloride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure can make it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C6HCl3F2O2S |
|---|---|
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
2,3-dichloro-5,6-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HCl3F2O2S/c7-2-1-3(10)5(11)6(4(2)8)14(9,12)13/h1H |
InChI-Schlüssel |
UBKCCKQCKOAZGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


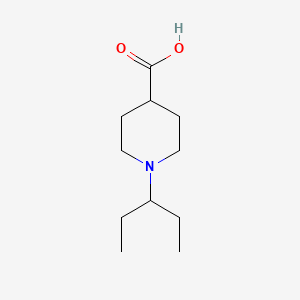

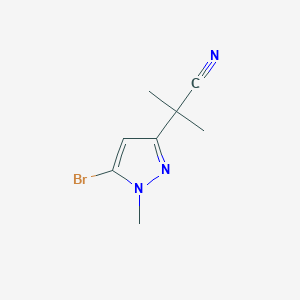
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

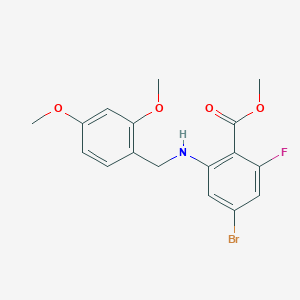
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
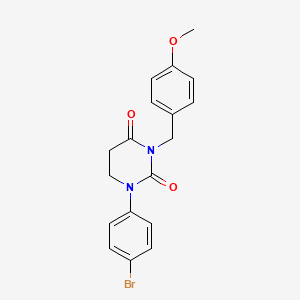
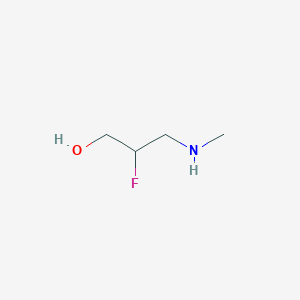
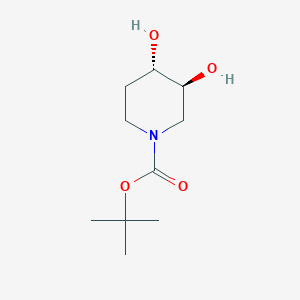
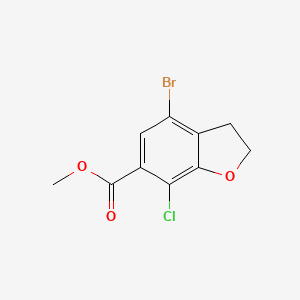
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
